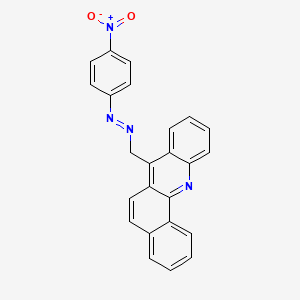
7-((p-Nitrophenylazo)methyl)benz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((p-Nitrophenylazo)methyl)benz©acridine is a complex organic compound with the molecular formula C24H16N4O2. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 7-((p-Nitrophenylazo)methyl)benz©acridine typically involves the reaction of benz©acridine with p-nitrophenyldiazonium salt under specific conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-((p-Nitrophenylazo)methyl)benz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the azo and acridine moieties, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-((p-Nitrophenylazo)methyl)benz©acridine has several scientific research applications:
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antiviral properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of 7-((p-Nitrophenylazo)methyl)benz©acridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
7-((p-Nitrophenylazo)methyl)benz©acridine can be compared with other acridine derivatives such as:
7-methylbenz©acridine: Known for its carcinogenic properties and studied for its metabolism in liver and lung microsomes.
Quinacrine: An acridine derivative with antimalarial and anticancer activities.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of leukemia.
The uniqueness of 7-((p-Nitrophenylazo)methyl)benz©acridine lies in its specific azo linkage and nitro group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63019-77-2 |
|---|---|
Molecular Formula |
C24H16N4O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
benzo[c]acridin-7-ylmethyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H16N4O2/c29-28(30)18-12-10-17(11-13-18)27-25-15-22-20-7-3-4-8-23(20)26-24-19-6-2-1-5-16(19)9-14-21(22)24/h1-14H,15H2 |
InChI Key |
ZFWBXNSCXQHOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CN=NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















